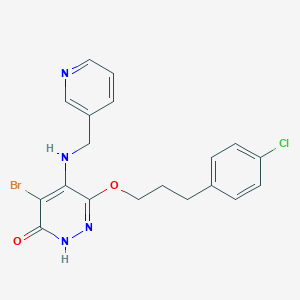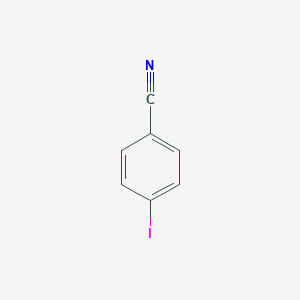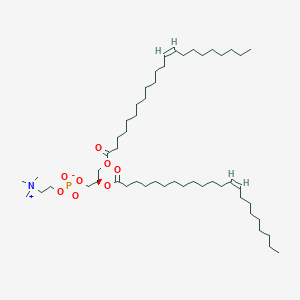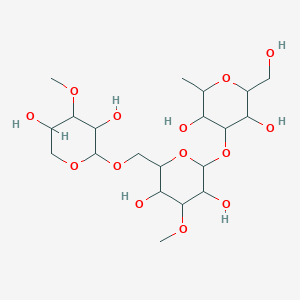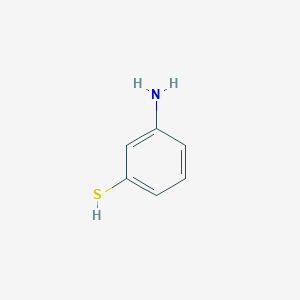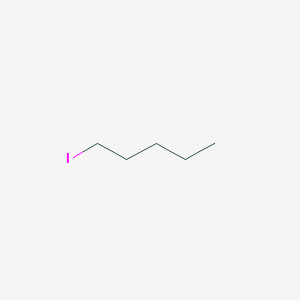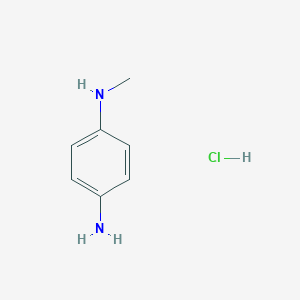
Dichloro(1,2-diaminocyclohexane)platinum(II)
Overview
Description
Dichloro(1,2-diaminocyclohexane)platinum(II) is a platinum-based compound with the chemical formula [C6H10(NH2)2]PtCl2. It is known for its significant role in chemotherapy, particularly in the treatment of various cancers. This compound is a derivative of platinum and is structurally related to other platinum-based chemotherapeutic agents.
Mechanism of Action
Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt)
is a platinum-based chemotherapeutic agent with a wide spectrum of anticancer activity . Here is an overview of its mechanism of action:
Target of Action
DACHPt primarily targets DNA within cancer cells . It forms covalent bonds with the amino groups of proteins in the DNA, inhibiting DNA synthesis and repair .
Mode of Action
DACHPt interacts with its targets by binding to DNA, which results in the inhibition of DNA synthesis and repair . This interaction leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that the drug’s binding to dna disrupts the normal function of the dna, leading to cell death .
Pharmacokinetics
DACHPt has been reported to have poor solubility and unfavorable pharmacokinetics, which can lead to various non-target side effects . The use of nanoscale drug delivery systems may improve the bioavailability of dachpt .
Result of Action
The primary result of DACHPt’s action is the death of cancer cells. It has been shown to have a wide spectrum of anticancer activity and exhibits low toxicity . It also shows no cross-resistance with many cisplatin-resistant cancers .
Action Environment
The action, efficacy, and stability of DACHPt can be influenced by various environmental factors. For example, the use of a micellar template-based gold nanoshell as a platform to deliver DACHPt has been shown to provide a remarkable photothermal effect, resulting in a synergistically combined chemo-photothermotherapy .
Biochemical Analysis
Biochemical Properties
Dichloro(1,2-diaminocyclohexane)platinum(II) plays a crucial role in biochemical reactions, primarily through its interaction with DNA. The compound forms covalent bonds with the amino groups of nucleotides, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately resulting in cell death. Additionally, Dichloro(1,2-diaminocyclohexane)platinum(II) interacts with various enzymes and proteins involved in DNA repair mechanisms, such as DNA polymerase and topoisomerase. By inhibiting these enzymes, the compound further enhances its cytotoxic effects on cancer cells .
Cellular Effects
Dichloro(1,2-diaminocyclohexane)platinum(II) exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound induces apoptosis by triggering DNA damage and activating cell death pathways. This includes the activation of p53, a tumor suppressor protein that plays a key role in regulating the cell cycle and promoting apoptosis. Additionally, Dichloro(1,2-diaminocyclohexane)platinum(II) can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of Dichloro(1,2-diaminocyclohexane)platinum(II) involves its ability to form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause DNA cross-linking, which prevents the separation of DNA strands during replication and transcription. This ultimately results in the inhibition of DNA synthesis and repair, leading to cell death. Additionally, Dichloro(1,2-diaminocyclohexane)platinum(II) can inhibit the activity of DNA repair enzymes, such as DNA polymerase and topoisomerase, further enhancing its cytotoxic effects. The compound also induces changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichloro(1,2-diaminocyclohexane)platinum(II) can change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reducing agents or under acidic conditions. Long-term exposure to Dichloro(1,2-diaminocyclohexane)platinum(II) can lead to the development of resistance in cancer cells, which is often associated with increased expression of DNA repair enzymes and efflux pumps. Additionally, prolonged exposure to the compound can result in cumulative DNA damage and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of Dichloro(1,2-diaminocyclohexane)platinum(II) vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, Dichloro(1,2-diaminocyclohexane)platinum(II) can induce toxic effects, such as nephrotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can limit the therapeutic potential of the compound. Additionally, threshold effects have been observed, where a certain minimum dose is required to achieve a therapeutic effect .
Metabolic Pathways
Dichloro(1,2-diaminocyclohexane)platinum(II) is involved in various metabolic pathways, primarily through its interaction with DNA and proteins. The compound can form covalent bonds with the amino groups of nucleotides, leading to the formation of DNA adducts. Additionally, Dichloro(1,2-diaminocyclohexane)platinum(II) can interact with enzymes involved in DNA repair mechanisms, such as DNA polymerase and topoisomerase. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, Dichloro(1,2-diaminocyclohexane)platinum(II) is transported and distributed through various mechanisms. The compound can enter cells through passive diffusion or active transport mediated by specific transporters. Once inside the cell, Dichloro(1,2-diaminocyclohexane)platinum(II) can bind to DNA and proteins, leading to its accumulation in the nucleus and other cellular compartments. Additionally, the compound can interact with binding proteins that facilitate its transport and localization within the cell .
Subcellular Localization
Dichloro(1,2-diaminocyclohexane)platinum(II) exhibits specific subcellular localization, primarily within the nucleus. The compound can form covalent bonds with DNA, leading to its accumulation in the nucleus and the formation of DNA adducts. Additionally, Dichloro(1,2-diaminocyclohexane)platinum(II) can interact with proteins involved in DNA repair mechanisms, further enhancing its nuclear localization. The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(1,2-diaminocyclohexane)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,2-diaminocyclohexane. The reaction typically involves dissolving platinum(II) chloride in a suitable solvent, such as water or ethanol, and then adding 1,2-diaminocyclohexane. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of Dichloro(1,2-diaminocyclohexane)platinum(II) .
Industrial Production Methods
Industrial production of Dichloro(1,2-diaminocyclohexane)platinum(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or ammonia, under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with Dichloro(1,2-diaminocyclohexane)platinum(II) include water, ammonia, and other nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with water can yield aquo complexes, while reactions with ammonia can produce ammine complexes .
Scientific Research Applications
Dichloro(1,2-diaminocyclohexane)platinum(II) has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Oxaliplatin: A third-generation platinum compound used in chemotherapy, known for its effectiveness in treating colorectal cancer.
Carboplatin: A platinum-based drug with a similar structure but different pharmacokinetics and toxicity profile.
Uniqueness
Dichloro(1,2-diaminocyclohexane)platinum(II) is unique due to its specific ligand structure, which influences its reactivity and interaction with biological molecules. Its distinct properties make it a valuable compound in both research and clinical settings .
Properties
CAS No. |
61848-66-6 |
|---|---|
Molecular Formula |
C6H14Cl2N2Pt |
Molecular Weight |
380.18 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2/t5-,6-;;;/m1.../s1 |
InChI Key |
PNNCIXRVXCLADM-SKSSAGQDSA-L |
SMILES |
C1CCC(C(C1)N)N.Cl[Pt]Cl |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2] |
Key on ui other cas no. |
61848-70-2 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(cis-DACH)PtCl2 1,2-diaminocyclohexane platinum(II) chloride 1,2-diaminocyclohexanedichloroplatinum(II) dichloro(1,2-diaminocyclohexane)platinum (II) dichloro(1,2-diaminocyclohexane)platinum(II) dichloro-1,2-diaminocyclohexane platinum complex dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer dichloro-1,2-diaminocyclohexaneplatinum(II) Pt 155 Pt(dach)Cl2 PtCl2(trans-dach) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


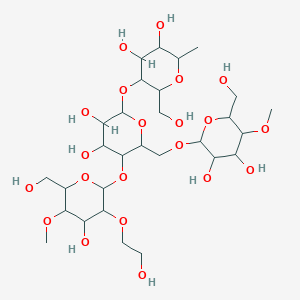
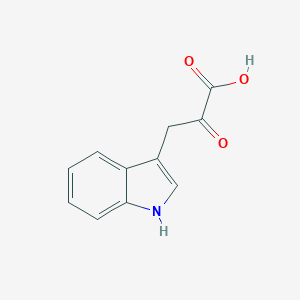
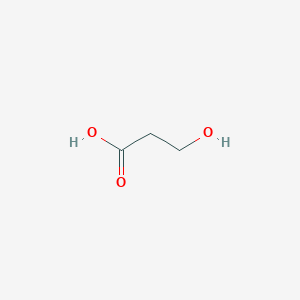

![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)

